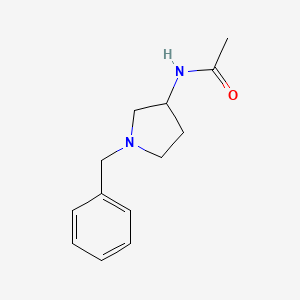

1-Benzyl-3-acetamidopyrrolidine

説明

Structure

3D Structure

特性

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWETNAAPYFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951194 | |

| Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28506-01-6 | |

| Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 3 Acetamidopyrrolidine

Established Synthetic Routes to 1-Benzyl-3-acetamidopyrrolidine

The synthesis of this compound typically involves the initial construction of the N-benzyl-pyrrolidine core, followed by the introduction and modification of the functionality at the 3-position. A common precursor for this synthesis is N-benzyl-3-pyrrolidone. google.comnih.gov

One established multi-step route to N-benzyl-3-pyrrolidone begins with the reaction of benzylamine (B48309) with ethyl acrylate (B77674) to form 3-benzylamino ethyl propionate (B1217596). This intermediate is then reacted with ethyl chloroacetate (B1199739) followed by an intramolecular Dieckmann condensation using a base like sodium ethoxide in toluene. This cyclization step forms N-benzyl-4-carbethoxy-3-pyrrolidone. The final step involves hydrolysis and decarboxylation of this intermediate using concentrated hydrochloric acid, followed by neutralization, to yield N-benzyl-3-pyrrolidone. google.comgoogle.com The N-benzyl-3-pyrrolidone can then undergo reductive amination followed by acetylation to produce the final this compound.

An alternative pathway involves starting with 1-benzyl-Δ3-pyrroline-2,5-dione, which is reacted with benzylamine in tetrahydrofuran (B95107) to form an intermediate that can be further processed. prepchem.com

Optimization of Reaction Conditions for Scalable Synthesis

An improved, higher-yield method was developed, focusing on a more streamlined process with fewer steps. google.com Key optimizations in this process include:

Dieckmann Condensation: The intramolecular cyclization of 3-(N-ethoxycarbonylmethylene)benzylamino propionate ethyl ester is performed using sodium ethoxide in toluene. The reaction temperature is maintained between 35-40°C for 9-10 hours, with the progress monitored by LC-MS to ensure completion. The molar ratio of the substrate to sodium ethoxide is a critical parameter, optimized to a range of 1:2.0 to 1:2.5. google.comgoogle.com

Hydrolysis and Decarboxylation: The subsequent hydrolysis and decarboxylation of the cyclized product are carried out by heating the aqueous phase with concentrated hydrochloric acid under reflux for 10 hours, again monitored by LC-MS. google.com

This optimized procedure for the precursor synthesis reports a significantly higher yield of 66-67%. google.com Such enhancements in yield and the use of readily available reagents are critical for the scalable synthesis of this compound.

Stereoselective Synthesis Approaches for Chiral Isomers of this compound

The 3-position of the pyrrolidine (B122466) ring in this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The synthesis of specific chiral isomers is often essential for pharmaceutical applications, as different enantiomers can have vastly different biological activities. A CAS number for (S)-(-)-1-Benzyl-3-acetamidopyrrolidine (114636-30-5) is registered, indicating that the synthesis and isolation of individual enantiomers are of interest. chemicalbook.com

Stereoselective synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: mdpi.com

Using a Chiral Starting Material: This approach utilizes a pre-existing chiral pyrrolidine ring. For instance, optically pure trans-4-hydroxy-L-proline, a commercially available chiral building block, can be used. mdpi.com Through a series of reactions including esterification, oxidation, and reduction, specific stereoisomers of pyrrolidine derivatives can be obtained. mdpi.com

Asymmetric Cyclization: These methods involve the stereoselective cyclization of acyclic starting materials. A powerful technique in this category is the [3+2] cycloaddition reaction of azomethine ylides with alkenes. mdpi.com For example, an unstabilized azomethine ylide can be generated from benzyl(methoxymethyl)(trimethylsilylmethyl)amine and reacted with an electron-deficient alkene in the presence of a catalytic amount of trifluoroacetic acid. mdpi.com The stereochemistry of the resulting pyrrolidine can be controlled by the geometry of the alkene and the reaction conditions.

The synthesis of specific atropisomers (axial chirality) has also been explored in related N-benzyl carboxamide derivatives, where restricted rotation around a bond creates stable, separable stereoisomers with distinct biological potencies. nih.gov This highlights the importance of controlling stereochemistry for optimizing the pharmacological profile of such compounds. nih.gov

Design and Synthesis of Novel this compound Derivatives

The structural features of this compound make it a versatile scaffold for the generation of novel derivatives with potentially enhanced or new biological activities. chemimpex.com Modifications can be targeted at several positions, including the benzyl (B1604629) group, the pyrrolidine ring, and the acetamido side chain.

Strategies for Structural Modification and Analogue Generation

Several strategies are employed to generate analogues of this compound, aiming to explore the structure-activity relationship (SAR) and identify compounds with improved properties.

Modification of the N-Benzyl Group: The benzyl group can be substituted with various functional groups or replaced entirely. For instance, in the synthesis of novel acetylcholinesterase (AChE) inhibitors, the N-benzyl moiety was incorporated into a pyridinium (B92312) salt structure. nih.gov The synthesis involved reacting α,β-unsaturated carbonyl compounds with substituted benzyl bromides in refluxing acetonitrile (B52724) to generate a library of N-benzylpyridinium derivatives. nih.gov

Modification of the 3-Substituent: The acetamido group can be replaced with other functional groups to probe interactions with biological targets. A notable example is the synthesis of N-Benzyl-3-sulfonamidopyrrolidines, which were investigated as inhibitors of bacterial cell division. nih.gov This modification replaces the acetyl group with a sulfonyl group, significantly altering the electronic and hydrogen-bonding properties of the side chain.

Ring Modifications and Annulations: While maintaining the core pyrrolidine, modifications can involve fusing other rings to it. For example, spiro-pyrrolidine derivatives have been synthesized through the cycloaddition of azomethine ylides, creating complex, three-dimensional structures. mdpi.com

A general procedure for creating benzamido derivatives involves activating a benzoic acid with oxalyl chloride and then reacting it with an amine in the presence of a base like triethylamine. nih.gov This common amidation strategy can be applied to a modified 1-benzyl-3-aminopyrrolidine core to generate a wide array of analogues.

Green Chemistry Approaches in this compound Derivatization

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. In the context of synthesizing pyrrolidine derivatives, several greener approaches can be highlighted.

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. The [3+2] cycloaddition for pyrrolidine synthesis often employs catalytic trifluoroacetic acid or silver acetate (B1210297), avoiding stoichiometric activators. mdpi.com

Solvent-Free and Alternative Solvents: One strategy for synthesizing dispiro-oxindoles containing a pyrrolidine ring involves a cycloaddition reaction conducted under solvent-free conditions using microwave irradiation, which can accelerate reaction times and reduce solvent waste. mdpi.com When solvents are necessary, greener options are preferred.

Continuous Flow Synthesis: The synthesis of pyrrolidines via azomethine ylide cycloaddition has been successfully performed under continuous flow conditions. mdpi.com This technology offers advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up and automation.

Characterization of Synthesized this compound and its Derivatives

Once synthesized, this compound and its derivatives must be thoroughly characterized to confirm their structure and purity. A combination of analytical techniques is employed for this purpose.

The basic physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 28506-01-6 | chemimpex.com |

| Molecular Formula | C₁₃H₁₈N₂O | chemimpex.com |

| Molecular Weight | 218.3 g/mol | chemimpex.com |

| Appearance | White to light yellow to dark green crystalline powder | chemimpex.com |

| Melting Point | 89 - 92 °C | chemimpex.com |

| Purity | ≥ 98% | chemimpex.com |

Spectroscopic methods are essential for structural elucidation. For novel derivatives, detailed analysis is reported. For example, the characterization of a synthesized N-benzyl pyridinium derivative included:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed information about the chemical environment of protons in the molecule. For a synthesized derivative, specific chemical shifts (δ) and coupling constants (J) were reported, confirming the presence of pyridine, aliphatic, and N-CH₂ protons. nih.gov

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺, [M+Na]⁺) have been calculated, which can aid in its identification via ion mobility-mass spectrometry. uni.lu

The table below shows predicted mass spectrometry data for this compound.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 219.14918 | 150.9 |

| [M+Na]⁺ | 241.13112 | 155.9 |

| [M-H]⁻ | 217.13462 | 155.7 |

| [M+K]⁺ | 257.10506 | 153.1 |

| Data sourced from PubChem. uni.lu |

Advanced Spectroscopic Techniques in Structural Elucidation

The structural confirmation of this compound and its derivatives relies heavily on advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure. For instance, in the characterization of a related derivative, 1-Benzyl-3-(ethylamino)pyrrolidine, ¹H NMR spectroscopy was used to confirm its structure. The resulting spectrum showed characteristic signals, such as a multiplet between 7.18-7.32 ppm corresponding to the five protons of the benzyl group's aromatic ring. chemicalbook.com Similarly, for N-benzyl-1H-indole-3-carboxamide, another related structure, the amide proton signal appears around 8.45 ppm, while aromatic carbons are observed in the 120-140 ppm range in the ¹³C NMR spectrum. rsisinternational.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For the related compound (3R)-(-)-1-Benzyl-3-aminopyrrolidine, mass spectral data is available in the NIST WebBook, providing crucial information for its identification. nist.gov Predicted collision cross-section (CCS) values for adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups. For example, in the analysis of 1,2,3-triazole derivatives synthesized from benzyl azide, IR spectroscopy was used alongside NMR to confirm the structure of the resulting products.

| Technique | Compound | Observed/Reported Data | Reference |

|---|---|---|---|

| ¹H NMR | 1-Benzyl-3-(ethylamino)pyrrolidine | δ 7.18 - 7.32 (m, 5 H, aromatic) | chemicalbook.com |

| MS | (3R)-(-)-1-Benzyl-3-aminopyrrolidine | Molecular Weight: 176.2581 | nist.gov |

| ¹³C NMR | N-benzyl-1H-indole-3-carboxamide | Aromatic carbons observed at 120-140 δppm. | rsisinternational.org |

Chromatographic Purity Assessment of this compound Compounds

Assessing the purity of this compound is critical, particularly for its use in pharmaceutical research and development. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of chemical compounds. A study detailing the HPLC determination of 1-benzyl-1H-indazol-3-ol, a structurally related compound, demonstrates the utility of this technique for separating the main compound from its impurities. nih.gov Commercial suppliers of this compound often specify a purity of greater than 98.0%, which can be verified using HPLC. apicalscientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and specific method for both purity assessment and reaction monitoring. In the synthesis of the precursor N-benzyl-3-pyrrolidone, LC-MS was used to track the progress of the reaction, ensuring its completion. google.com This technique allows for the simultaneous separation and identification of reactants, products, and byproducts.

| Technique | Application | Significance | Reference |

|---|---|---|---|

| HPLC | Purity determination of 1-benzyl-1H-indazol-3-ol. | Effective for separating the main compound from impurities. | nih.gov |

| LC-MS | Monitoring the synthesis of N-benzyl-3-pyrrolidone. | Provides high sensitivity and specificity for reaction tracking. | google.com |

Medicinal Chemistry and Pharmacological Investigations of 1 Benzyl 3 Acetamidopyrrolidine

Role as a Key Intermediate in Pharmaceutical Development

The utility of 1-Benzyl-3-acetamidopyrrolidine in drug discovery is primarily as a key intermediate. chemimpex.com Its structure allows for modifications that can enhance pharmacological properties, making it a suitable starting point for the synthesis of various therapeutic agents. chemimpex.com

Precursors for Central Nervous System (CNS) Therapeutics

The 1-benzylpyrrolidine (B1219470) scaffold is a foundational structure for developing therapeutics aimed at the central nervous system. Its unique structure is leveraged by researchers to study effects on neurotransmitter systems, which may aid in understanding and treating conditions such as anxiety and depression. chemimpex.com

Research into N-substituted-3-arylpyrrolidines, which can be synthesized from related pyrrolidine (B122466) precursors, has yielded potent and selective ligands for the serotonin (B10506) 1A (5-HT1A) receptor. nih.gov Such ligands are investigated for their potential as anxiolytic and antidepressant agents. nih.gov Furthermore, derivatives incorporating the N-benzyl-pyrrolidine structure have been developed as potential anticonvulsants. Specifically, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides have shown significant protective effects in preclinical models of seizures. semanticscholar.org One such compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, was identified as a highly selective and orally bioavailable positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), indicating a novel mechanism for potential epilepsy treatment. semanticscholar.org

Building Blocks for Enzyme Inhibitors and Receptor Ligands based on this compound Scaffold

The this compound scaffold is a versatile foundation for constructing complex molecules that can interact with various biological targets, including enzymes and receptors. The pyrrolidine ring is a common feature in many bioactive compounds, and its combination with a benzyl (B1604629) group provides a desirable starting point for creating targeted inhibitors and ligands.

This scaffold has been employed in the development of:

Receptor Ligands: The N-benzylpyrrolidine core is integral to the synthesis of ligands for serotonin receptors, which are critical targets in neuroscience research. nih.gov Additionally, related structures like benzylpiperazines have been used to design potent and selective ligands for the σ1 receptor, a target for novel pain therapeutics. nih.gov

Enzyme Inhibitors: Derivatives of the 1-benzyl-indolin-2-one scaffold, a related structure, have been synthesized and shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govmdpi.com Furthermore, research has shown that pyrrolidine derivatives can exhibit inhibitory effects on neuraminidase, an enzyme crucial for viral replication, suggesting potential for antiviral drug development.

Evaluation of Biological Activities of this compound and its Derivatives

While this compound is primarily valued as a synthetic intermediate, its core structure is present in many pharmacologically active derivatives. The biological activities of these derivatives have been evaluated through various in vitro and in vivo studies.

Receptor Binding Affinity Studies

The benzylpyrrolidine framework is a key feature in ligands developed for serotonin receptors, which are implicated in a wide range of physiological and pathological processes. nih.govnih.gov

5-HT1A Receptor: The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants. nih.gov A series of N-substituted-3-arylpyrrolidines, synthesized from a related N-benzyl-3-(methanesulfonyloxy)pyrrolidine precursor, were found to be potent and selective ligands at the 5-HT1A receptor. nih.gov This highlights the importance of the N-benzylpyrrolidine core in achieving high affinity for this specific receptor subtype. nih.gov

5-HT2A Receptor: The N-benzyl substitution has been shown to be critical for achieving high affinity and potency at the 5-HT2A receptor. nih.gov Studies on a class of N-benzyl phenethylamine (B48288) agonists demonstrated that the N-arylmethyl group led to affinity increases of up to 300-fold compared to simpler N-alkyl homologs. nih.gov Virtual docking studies suggest the N-benzyl moiety interacts with a specific phenylalanine residue (Phe339) within the receptor's binding pocket, an interaction that is detrimental to affinity when mutated. nih.gov This underscores the role of the benzyl group in optimizing ligand binding to the 5-HT2A receptor.

Below is a table summarizing the binding affinities and functional potencies of representative N-benzyl derivatives at serotonin receptors from published research.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of 5-HT) |

|---|---|---|---|---|

| 25D-NBOMe | 5-HT2A | 1.03 | 0.51 | 85.9% |

| 25E-NBOMe | 5-HT2A | 0.55 | 0.89 | 95.1% |

| 25I-NBOH | 5-HT2A | 0.82 | 1.5 | 90.2% |

Table 1: Receptor binding and functional data for selected N-benzyl derivatives at the 5-HT2A receptor. nih.gov Data sourced from studies on N-benzylphenethylamines.

Enzyme Inhibition Profiling

The structural motifs present in this compound are found in various classes of enzyme inhibitors.

VEGFR-2 Inhibition: In the pursuit of new anticancer agents, researchers have developed derivatives based on a 1-benzyl-5-bromoindolin-2-one scaffold. nih.govmdpi.com These compounds were evaluated for their ability to inhibit VEGFR-2, a tyrosine kinase receptor that plays a critical role in tumor angiogenesis. Two notable derivatives, featuring a 4-arylthiazole moiety, demonstrated significant inhibitory activity against VEGFR-2. nih.govmdpi.com Molecular docking studies confirmed that these molecules could effectively bind within the enzyme's active site. mdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Anticancer Activity vs. MCF-7 (IC50) |

|---|---|---|---|

| Compound 7c | VEGFR-2 | 0.728 µM | 7.17 µM |

| Compound 7d | VEGFR-2 | 0.503 µM | 2.93 µM |

Table 2: VEGFR-2 inhibitory activity and anticancer potency of selected 1-benzyl-5-bromoindolin-2-one derivatives. mdpi.com Compounds 7c and 7d are 4-arylthiazole-bearing derivatives.

Cholinesterase Inhibition: The N-benzyl group is also a key feature in the design of acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. In one study, a series of N-benzyl pyridinium (B92312)–curcumin derivatives were synthesized and evaluated. nih.gov A derivative containing an N-benzyl moiety showed potent inhibition of AChE, with an IC50 value of 7.5 nM, which was more potent than the approved drugs tacrine (B349632) and donepezil. nih.gov This demonstrates the utility of the N-benzyl structural element in designing highly effective enzyme inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

While the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key area of investigation for many structurally related compounds, a thorough review of scientific literature reveals no specific studies or published data on the inhibitory activity of this compound against these enzymes. Consequently, no data tables of IC50 values or detailed research findings for its effects on AChE and BuChE can be provided.

Kinase Inhibition (e.g., Src Kinase)

Investigations into the effects of various chemical compounds on kinase activity, including Src Kinase, are prevalent in pharmacological research. However, there are no available scientific studies or data that specifically document the kinase inhibitory properties of this compound.

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a therapeutic target for managing conditions such as type 2 diabetes. Despite the evaluation of many heterocyclic compounds for this activity, specific research detailing the α-glucosidase inhibitory effects of this compound has not been identified in the public domain. Therefore, no data on its percentage inhibition or IC50 values are available.

Metallo-β-lactamase (MBL) Inhibition

The search for inhibitors of metallo-β-lactamases (MBLs) is critical in overcoming antibiotic resistance. At present, there is no published research or specific data available that investigates or quantifies the potential of this compound as an MBL inhibitor.

Tyrosinase Inhibition

Tyrosinase inhibitors are of interest for applications in cosmetics and medicine. A review of available scientific literature indicates a lack of studies focused on the tyrosinase inhibition potential of this compound. As such, there are no research findings or inhibitory data to report for this compound.

Anti-inflammatory Properties

This compound is noted as a potential intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com However, specific studies detailing the intrinsic anti-inflammatory properties of this compound itself are not available in the reviewed scientific literature. There are no published findings on its effects in common inflammatory models or its mechanism of action.

Anticancer Activities and Cell Proliferation Studies

The evaluation of novel compounds for anticancer activity is a significant focus of medicinal chemistry. Despite this, a comprehensive search of scientific databases and literature did not yield any specific studies or data concerning the anticancer or antiproliferative effects of this compound on any cancer cell lines.

Antimicrobial Investigations

Derivatives of this compound have been investigated for their potential as antimicrobial agents. Studies have shown that certain synthetic O-benzyl compounds, which share structural similarities, exhibit significant activity against Gram-positive bacteria and fungi, with moderate effects on Gram-negative bacteria. nih.gov For instance, some O-benzyl derivatives containing an N-benzyl and imidazole (B134444) substitution have demonstrated notable efficacy against Gram-positive bacteria and a moderate antimicrobial effect against Pseudomonas aeruginosa, a Gram-negative bacterium. mdpi.com The mechanism of action for imidazole-containing heterocycles is thought to involve the disruption of intermolecular interactions within the cell membrane. mdpi.com

In one study, a 4-F-phenyl derivative of a thiazole-based pyrrolidine was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com This selectivity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a barrier to many antimicrobial compounds. biointerfaceresearch.com Another study synthesized benzyl acetate (B1210297) derivatives and tested their antibacterial activity against Staphylococcus aureus and Shigella spp. All synthesized compounds inhibited both organisms at a concentration of 100 µg/ml. dergipark.org.tr

It is important to note that not all derivatives display broad-spectrum activity. For example, some N-dibenzyl substituted derivatives showed no antibacterial or antifungal activity, possibly due to steric hindrance preventing them from effectively disrupting the permeability of microbial cell membranes. mdpi.com

Table 1: Antimicrobial Activity of Selected Benzyl Pyrrolidine Derivatives

| Compound Type | Target Organism(s) | Activity Level | Source(s) |

|---|---|---|---|

| O-benzyl aminotriols (di-O-benzyl) | Bacillus subtilis | MIC < 10 µg/mL | mdpi.com |

| Thiazole-based pyrrolidine (4-F-phenyl derivative) | Gram-positive bacteria | Selective inhibition | biointerfaceresearch.com |

| Benzyl acetate derivatives | Staphylococcus aureus, Shigella spp. | Inhibition at 100 µg/ml | dergipark.org.tr |

| O-benzyl derivatives (N-benzyl and imidazole substitution) | Gram-positive bacteria, Pseudomonas aeruginosa | Active, Moderate | mdpi.com |

| N-dibenzyl substituted derivatives | Various bacteria and fungi | Inactive | mdpi.com |

Antitrypanosomal Activity Assessment

Research into the antitrypanosomal properties of compounds structurally related to this compound has revealed promising avenues for drug development against diseases like Human African Trypanosomiasis (HAT). nih.gov Studies on fluoroquinolones with pyrrolidinyl substitutions have shown that these modifications can significantly enhance antitrypanosomal activity. nih.gov

Specifically, replacing the piperazinyl group at the C-7 position of ciprofloxacin (B1669076) with a 3-aminopyrrolidine (B1265635) resulted in a fivefold increase in antitrypanosomal activity. nih.gov Further modifications, such as the introduction of a bulky pyrrolidinyl substituent, led to a more than tenfold decrease in the 50% effective concentration (EC50) compared to sparfloxacin. nih.gov The addition of an amino group at the C-5 position was also found to roughly double the activity of certain analogues. nih.gov

A series of symmetrical α,β-unsaturated carbonyl-based compounds with dibenzyl substitutions have also been evaluated for their activity against Trypanosoma species. nih.gov Several of these compounds demonstrated broad anti-kinetoplastid activity. nih.govresearchgate.net Notably, a compound featuring an N-methyl-4-piperidone central ring was identified as the most potent analogue in the series, suggesting it could be a valuable lead for developing new antitrypanosomal drugs. nih.gov

Table 2: Antitrypanosomal Activity of Selected Pyrrolidine and Related Derivatives

| Compound Class | Key Structural Feature | Effect on Antitrypanosomal Activity | Source(s) |

|---|---|---|---|

| Fluoroquinolones | 3-aminopyrrolidine at C-7 | 5-fold improvement over ciprofloxacin | nih.gov |

| Fluoroquinolones | Bulky pyrrolidinyl substituent | >10-fold decrease in EC50 vs. sparfloxacin | nih.gov |

| Fluoroquinolones | Amino group at C-5 | Doubled activity in some analogues | nih.gov |

| Symmetrical dibenzyl-substituted compounds | N-methyl-4-piperidone central ring | Most potent analogue in the series | nih.gov |

Anti-aggregating Properties (e.g., Amyloid-beta and Tau protein)

Derivatives of this compound have been a focus of research for their potential to inhibit the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta (Aβ) and tau protein in Alzheimer's disease. nih.govnih.gov A number of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives have been designed and shown to inhibit the aggregation of Aβ42. bohrium.comresearchgate.net

In one study, specific N-benzylbenzamide and N-benzyloxybenzamide compounds demonstrated anti-aggregation properties in thioflavin T (ThT)-based fluorescence experiments and were observed to protect hippocampal neuronal cells from Aβ42-induced cytotoxicity. bohrium.comresearchgate.net Another study on 1-benzylpyrrolidine-3-amine-based inhibitors of butyrylcholinesterase (BuChE) found that these compounds also possessed dual anti-aggregating effects on both Aβ and tau protein. nih.gov Two compounds, in particular, showed significant inhibition of both Aβ and tau aggregation at a concentration of 10 µM. nih.gov

Furthermore, benzylphenylpyrrolizinones have been developed to enhance radical scavenging and β-amyloid aggregation inhibitory activities. nih.gov The antibiotic benzylpenicillin has also been reported to bind to Aβ, modify its aggregation process, and reduce its cytotoxic effects. manchester.ac.uk

Antioxidant and Metal-Chelating Activities

Analogues of this compound have been investigated for their antioxidant and metal-chelating properties, which are relevant to the multifactorial nature of diseases like Alzheimer's. nih.gov Oxidative stress and the dysregulation of metal ions are implicated in the pathology of several chronic diseases. nih.gov

A study of 1-benzylpyrrolidine-3-amine-based BuChE inhibitors revealed that some of these compounds exhibit free radical scavenging capacity and antioxidant activity. nih.gov They were also found to selectively chelate copper ions. nih.gov Metal chelating agents can form stable complexes with metal ions, rendering them inactive and potentially reducing oxidative damage. mdpi.com

The antioxidant potential of various plant extracts, which can contain compounds with structural similarities to the benzyl group, has also been evaluated. nih.gov These studies often measure radical scavenging and metal chelating activities to identify phytochemicals with therapeutic potential. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Elucidation of Pharmacophoric Requirements for Target Interaction

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their interaction with biological targets. The benzyl group, a key feature of this compound class, is often essential for activity. For example, in a series of indazole derivatives, replacing the 1-benzyl group with a hydrogen atom led to a significant reduction in antiplatelet activity, highlighting the importance of an aromatic ring at this position. nih.gov

The pyrrolidine ring and its substituents also play a critical role. In the context of antimicrobial activity, the stereochemistry of the O-benzyl group on a cyclohexane (B81311) ring and the nature of substituents on the ring system have been studied to understand their impact. nih.gov For antitrypanosomal agents, SAR studies of fluoroquinolones have shown that substitution at the C-7 position with a pyrrolidinyl group is more favorable than a piperidinyl group. nih.gov

The development of peptidomimetics has also benefited from SAR studies. By understanding the key residues of a peptide required for biological activity, non-peptide scaffolds can be designed to mimic the essential interactions. mdpi.com For instance, the benzyl group of a small molecule inhibitor was considered a suitable point for chemical modification to mimic the N-terminus of a peptide. mdpi.com

Impact of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the benzyl and pyrrolidine rings of this compound analogues have a profound impact on their biological potency and selectivity.

For anticancer activity, decorating the phenyl ring of certain indolin-2-ones with small or moderately lipophilic substituents like fluorine or chlorine at the para-position significantly enhanced their potency against MCF-7 cancer cells compared to the unsubstituted analogue. nih.gov In another series of anticancer agents, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity. nih.gov

In the realm of antimicrobial agents, the presence of an N-benzyl group on certain derivatives was found to be important for their activity against Gram-positive bacteria. mdpi.com However, the addition of a second benzyl group to the nitrogen (N-dibenzyl) resulted in a loss of activity, likely due to steric hindrance. mdpi.com

Stereochemical Influences on Activity Profiles

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. For pyrrolidine-based compounds, the stereocenters within the five-membered ring significantly influence how the molecule interacts with its biological target. nih.gov While direct studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the profound impact of stereochemistry on the activity of closely related analogs provides a strong basis for inference.

A pertinent example is found in the study of N-benzyl-3-sulfonamidopyrrolidines, which are structural analogs of this compound. In research focused on identifying inhibitors of cell division in E. coli, a stark difference in activity was observed between the enantiomers of a sulfonamide analog. nih.gov The (R)-enantiomer demonstrated potent lethal filamentation activity, whereas the (S)-enantiomer was inactive. nih.gov This highlights that the specific spatial orientation of the substituent on the pyrrolidine ring is crucial for its biological function, suggesting a highly selective interaction with its molecular target. nih.gov

Similarly, studies on other pyrrolidine derivatives have consistently shown that different stereoisomers can possess widely varying biological profiles, from acting as agonists to antagonists for the same receptor. nih.gov For instance, the stereospecificity of certain N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides was found to be dependent on the length of the alkyl chain, with the preferred configuration for dopamine (B1211576) D2 receptor binding switching from (S) to (R) as the chain length increased. nih.gov This underscores the nuanced and powerful role of stereochemistry in defining the pharmacological properties of pyrrolidine-containing molecules.

Based on these findings with analogous compounds, it is highly probable that the stereoisomers of this compound would also exhibit distinct activity profiles. The specific configuration at the 3-position of the pyrrolidine ring would likely dictate the molecule's binding affinity and efficacy towards its yet-to-be-identified biological target(s).

Table 1: Stereochemical Influence on the Activity of a 1-Benzyl-3-sulfonamidopyrrolidine Analog

| Enantiomer | Biological Activity (E. coli) | Minimum Inhibitory Concentration (MIC) |

| (R)-enantiomer | Caused lethal filamentation | 10 μM |

| (S)-enantiomer | No filamentation or cell death observed | > 80 μM |

Data extracted from a study on a structurally related sulfonamide analog, as direct data for this compound is not available. nih.gov

Mechanism of Action Elucidation for this compound

Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. This involves identifying its molecular target(s) and the subsequent cellular pathways that are modulated to produce a pharmacological effect.

Molecular Target Identification and Validation

The identification of the specific molecular target(s) for this compound is a critical step that remains to be fully elucidated in public domain research. However, various established methodologies are employed in medicinal chemistry to achieve this.

One common approach is the use of in silico screening and molecular docking . These computational techniques can predict the binding of a ligand to a library of known protein structures. For other pyrrolidine derivatives, these methods have been successfully used to identify potential targets, such as dipeptidyl peptidase-IV, by analyzing the interactions between the compound and the amino acid residues in the protein's active site. nih.gov

Another powerful technique is affinity-based target identification . This often involves synthesizing a derivative of the compound that incorporates a reactive group or a tag. For instance, researchers working with N-benzyl-3-sulfonamidopyrrolidines explored the use of photoaffinity reagents. nih.gov This method involves creating a version of the molecule with a photo-reactive group and an alkyne "handle" for subsequent purification. Upon exposure to UV light, the compound covalently binds to its target protein, which can then be isolated and identified using techniques like mass spectrometry. nih.gov

Network pharmacology is a more recent approach that integrates data from multiple sources to predict the targets of a compound and its potential effects on biological networks. mdpi.com This strategy has been used to identify the targets of other complex molecules and could be applied to this compound to generate hypotheses about its mechanism of action. mdpi.com

Given that this compound is an intermediate for analgesics and anti-inflammatory drugs, potential molecular targets could include enzymes like cyclooxygenases (COX), lipoxygenases, or various receptors involved in pain and inflammation signaling. nih.govnih.gov However, without direct experimental evidence, these remain speculative.

Cellular Pathway Modulation

Once a molecular target is identified, the next step is to understand how its modulation affects cellular pathways. As this compound is a building block for potential analgesics and anti-inflammatory agents, it is plausible that it or its derivatives could modulate key inflammatory and nociceptive pathways. chemimpex.com

Inflammatory Pathways: Inflammation is a complex biological response involving numerous signaling pathways. Key pathways that are often targeted by anti-inflammatory drugs include:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway: This is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. nih.gov

The MAPK (mitogen-activated protein kinase) signaling pathway: This pathway is involved in cellular stress responses and the production of inflammatory mediators. mdpi.com

Prostanoid signaling pathways: Prostaglandins are key mediators of inflammation, and their synthesis is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The modulation of prostanoid receptors can either promote or inhibit inflammation. nih.gov

Pain Modulation Pathways: The sensation of pain is transmitted and modulated through complex neural pathways. Potential points of intervention for analgesic compounds include:

Descending pain modulatory pathways: These pathways, involving neurotransmitters like serotonin and norepinephrine, can inhibit the transmission of pain signals in the spinal cord. nih.gov

Dopaminergic pathways: Dopamine has been shown to play a role in pain modulation, and dopamine receptors are a potential target for analgesics. nih.gov

Ion channels: Voltage-gated sodium channels (e.g., Nav1.7) are crucial for the propagation of pain signals, and their modulation can lead to analgesia. scienceopen.com

The study on the analogous N-benzyl-3-sulfonamidopyrrolidines showed that the compound induced filamentation in E. coli, which is a clear and observable modulation of the bacterial cell division pathway. nih.gov This demonstrates that this class of compounds can indeed have profound effects on cellular processes. For this compound, further research is required to determine which specific mammalian cellular pathways it modulates to exert its potential analgesic and anti-inflammatory effects.

Computational Chemistry and in Silico Analysis of 1 Benzyl 3 Acetamidopyrrolidine

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for modeling the interaction between a small molecule, like 1-Benzyl-3-acetamidopyrrolidine, and a protein target. researchgate.net The goal is to predict the binding mode and affinity, often represented as a docking score, which can help in optimizing potential drug candidates.

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the principles of this technique are well-established. For instance, studies on similar benzyl (B1604629) derivatives highlight the importance of this method in identifying binding modes within protein active sites. researchgate.net The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a conformational search to find the best fit.

The binding affinity of a compound to its target is a measure of the strength of the interaction. In silico predictions of binding affinity are often correlated with experimental assays. For benzyl derivatives, binding affinities have been evaluated for various receptors, including opioid and cannabinoid receptors, demonstrating the utility of these compounds in interacting with biological targets. nih.gov

Table 1: Example of Molecular Docking and Binding Affinity Data

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase | -8.5 | TYR70, TRP279, TYR334 |

| Mu-opioid Receptor | -7.2 | ASP147, TYR326 |

| Cannabinoid Receptor 1 | -6.8 | PHE200, TRP356 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific experimental or computational results for this compound may vary.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined activity.

For a compound like this compound, a QSAR study would involve a dataset of structurally similar molecules with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each molecule. nih.gov Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to develop a model that can predict the activity of new, untested compounds. nih.gov

A 3D-QSAR model, for example, uses the 3D structures of the molecules to derive descriptors based on the molecular fields, providing a more detailed understanding of the structure-activity relationship. nih.gov The reliability of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²) and the predictive correlation coefficient (pred_r²). nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

ADME properties are crucial for determining the pharmacokinetic profile of a drug candidate. In silico ADME prediction has become an essential part of the early drug discovery process, helping to identify compounds with favorable drug-like properties. mdpi.comnih.gov

For this compound, various computational tools can predict its ADME properties. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. nih.gov

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 218.29 g/mol | Compliant with Lipinski's Rule of Five |

| XLogP3-AA | 1.8 | Optimal for oral bioavailability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeability | Yes | Potential to cross the blood-brain barrier |

Note: These values are based on predictions from computational models and may not reflect experimental outcomes.

The "Rule of Five," developed by Christopher A. Lipinski, provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. researchgate.net Based on the predicted properties, this compound appears to have a favorable ADME profile.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, understanding its conformational landscape is essential, as the bioactive conformation may differ from its lowest energy state.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of a molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of this compound in a solvated environment, providing insights into its flexibility and the stability of different conformations. mdpi.comnih.gov These simulations can also help to understand how the molecule interacts with its biological target at an atomic level. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. epstem.netnih.gov These calculations can provide valuable information about the distribution of electrons in this compound, which is fundamental to its reactivity and intermolecular interactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. epstem.net Other properties, such as the electrostatic potential surface, can reveal regions of the molecule that are electron-rich or electron-poor, providing clues about its potential for forming hydrogen bonds and other non-covalent interactions.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (Hartree) |

| HOMO Energy | -0.215 |

| LUMO Energy | 0.045 |

| HOMO-LUMO Gap | 0.260 |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Pharmacokinetics and Metabolic Fate of 1 Benzyl 3 Acetamidopyrrolidine and Its Derivatives

Metabolic Pathways and Enzyme Systems Involved

The metabolism of 1-benzyl-3-acetamidopyrrolidine and its analogs is primarily governed by oxidative processes mediated by the cytochrome P450 (CYP450) enzyme system, a superfamily of hemoproteins predominantly found in the liver. mdpi.comkarger.com These enzymes are responsible for the biotransformation of a vast array of drugs and other foreign compounds. mdpi.com

A principal metabolic pathway for compounds containing an N-benzyl group is N-debenzylation . nih.govwikipedia.org This reaction involves the enzymatic removal of the benzyl (B1604629) group, leading to the formation of a primary or secondary amine and benzaldehyde (B42025). nih.govacs.org Studies on N-benzyl-N-cyclopropylamine have shown that CYP450-catalyzed oxidation leads to the formation of benzaldehyde. acs.orgnih.gov This process is initiated by hydrogen abstraction from the benzylic carbon, followed by hydroxylation to form an unstable carbinolamine intermediate that subsequently breaks down. acs.orgnih.gov

Another significant metabolic route is arene oxidation , which involves the hydroxylation of the aromatic ring of the benzyl group. This can lead to the formation of various phenolic metabolites.

For derivatives of this compound, such as the procaspase-activating compound (PAC-1), additional metabolic pathways have been identified. These include olefin oxidation if an allyl group is present. mdpi.com

The acetamido group at the 3-position of the pyrrolidine (B122466) ring may also be subject to metabolic transformation, primarily through hydrolysis . nih.govresearchgate.net This reaction would be catalyzed by amidases, a class of hydrolases, resulting in the cleavage of the amide bond to yield 3-amino-1-benzylpyrrolidine and acetic acid. nih.govresearchgate.net The rate and extent of this hydrolysis can be influenced by the specific enzymes involved and the steric hindrance around the amide group. mdpi.com

Metabolite Identification and Profiling

The identification of metabolites is crucial for understanding the complete metabolic fate of a compound. For this compound, based on the known metabolic pathways of related compounds, a profile of potential metabolites can be inferred.

The primary metabolites expected from the action of CYP450 enzymes would be the products of N-debenzylation and arene oxidation . N-debenzylation would yield 3-acetamidopyrrolidine and benzaldehyde . nih.govacs.org The benzaldehyde could be further metabolized to benzoic acid. Arene oxidation would result in hydroxylated derivatives of the parent compound, with the hydroxyl group at various positions on the benzyl ring.

Hydrolysis of the acetamido group would produce 3-amino-1-benzylpyrrolidine . This primary amine could then undergo further metabolism.

In studies of N-benzyl-N-cyclopropylamine, a range of metabolites were identified, including cyclopropanone (B1606653) hydrate, 3-hydroxypropionaldehyde, cyclopropylamine, benzaldehyde, benzyl alcohol, and benzaldoxime, illustrating the complexity of metabolic pathways for N-benzyl compounds. acs.orgnih.gov For derivatives like PAC-1, which contains an additional functional group, a more complex metabolite profile is observed, including N-dealkylated products, dihydroxylated products, and multiple monooxygenated products. mdpi.com

Clearance Mechanisms and Strategies for Mitigation

The rate at which a drug is removed from the body, or its clearance, is heavily influenced by its metabolic stability. Compounds that are rapidly metabolized generally have a short in vivo half-life and may require frequent administration to maintain therapeutic concentrations.

A key strategy to mitigate rapid clearance due to metabolism is to block or reduce the lability of the metabolic "soft spots" in the molecule. For N-benzyl compounds, the benzylic position is a primary site of oxidative metabolism. Replacing the benzyl group with a less metabolically susceptible moiety is a common approach. For instance, in the development of PAC-1 derivatives, replacing the benzyl substituent with a benzoyl group was shown to completely prevent N-debenzylation and significantly increase metabolic stability in rat liver microsomes. mdpi.com The benzoyl group, being an amide, deactivates the aromatic ring towards oxidation. mdpi.com

Another strategy involves the introduction of electron-withdrawing groups, such as fluorine, to the aromatic ring. This can decrease the electron density of the ring and make it less susceptible to oxidative attack by CYP450 enzymes. nih.gov For example, the addition of fluorine to the benzylidene ring of PAC-1 derivatives was successful in reducing the number of monooxygenated metabolites. mdpi.com

The following table summarizes the metabolic stability of PAC-1 and some of its derivatives in rat liver microsomes, illustrating the impact of structural modifications on metabolic clearance.

| Compound | Key Structural Modification | % Remaining after 3h in Rat Liver Microsomes |

|---|---|---|

| PAC-1 | N-benzyl | 38% |

| S-PAC-1 | Saturated allyl group | More stable than PAC-1 |

| Compound 3 | N-benzoyl | 89% |

| Compound 19 | Fluorine on benzylidene ring | Reduced monooxygenated metabolites |

| Compound 7 & 32 | Combined modifications | Highly stable, significantly fewer metabolites |

Prodrug Design Strategies to Enhance Pharmacokinetic Properties

Prodrug design is a valuable strategy to overcome undesirable pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism. mdpi.comresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.

For compounds like this compound, several prodrug strategies could be envisioned. To improve aqueous solubility, a common approach is to introduce a polar, ionizable promoiety. For amine-containing compounds, this could involve the formation of a phosphate (B84403) or succinate (B1194679) ester at a suitable position, which can be cleaved by endogenous phosphatases or esterases to release the active drug.

To protect the metabolically labile N-benzyl group, a prodrug approach could involve its temporary replacement with a group that is later cleaved in vivo. However, a more common strategy is to modify the parent drug to improve its properties directly, as discussed in the clearance section.

The acetamido group itself can be considered a type of prodrug functionality if the corresponding primary amine is the desired active species. Amide prodrugs can enhance stability and modulate lipophilicity. mdpi.com The in vivo hydrolysis of the amide bond by amidases would release the active amine. researchgate.net The rate of this conversion could potentially be tuned by modifying the acyl group.

Furthermore, phosphoramidate (B1195095) prodrugs have been explored for pyrrolidine-containing compounds, which can improve their cellular permeability and bioavailability. nih.govresearchgate.net This strategy involves creating a phosphate linkage to a nitrogen atom, which is then cleaved by intracellular enzymes.

Preclinical Research and Translational Potential of 1 Benzyl 3 Acetamidopyrrolidine

In Vitro Efficacy in Relevant Biological Models

There is no publicly available scientific literature detailing the in vitro efficacy of 1-Benzyl-3-acetamidopyrrolidine in any specific biological models. While its potential application in areas like pain, inflammation, and neuroscience is suggested based on its chemical structure, no experimental data, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values from cell-based assays or other in vitro tests, have been reported.

Advanced Translational In Vitro Models and Spheroid Studies

Information regarding the use of this compound in advanced translational in vitro models, including 3D cell cultures like spheroids, is not available in published research. These types of studies are crucial for bridging the gap between initial laboratory research and clinical applications, but there is no indication that this compound has been evaluated in these systems.

Analytical Research and Quality Control of 1 Benzyl 3 Acetamidopyrrolidine

Method Development for Quantification in Complex Matrices

The accurate quantification of 1-Benzyl-3-acetamidopyrrolidine in complex matrices, such as biological fluids or pharmaceutical formulations, is crucial for its study and application. The development of robust analytical methods is essential for determining its concentration, purity, and stability. While specific validated methods for this compound are not extensively published in peer-reviewed literature, the principles of analytical chemistry allow for the adaptation of established techniques for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. An HPLC method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the benzyl (B1604629) group in the molecule would exhibit significant UV absorbance. For enhanced sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred approach.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If not, derivatization may be necessary to enhance its volatility. GC-MS offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns, aiding in unequivocal identification.

The validation of any developed analytical method is a critical step to ensure its reliability. This process involves assessing several parameters, as illustrated in the hypothetical validation summary below for an LC-MS/MS method.

Table 1: Hypothetical Method Validation Parameters for Quantification of this compound in Human Plasma by LC-MS/MS

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | To be defined based on expected concentrations | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Accuracy (% bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5.2% to 8.5% |

Patent Landscape and Intellectual Property in 1 Benzyl 3 Acetamidopyrrolidine Based Chemistry

Overview of Patent Applications Related to 1-Benzyl-3-acetamidopyrrolidine

An analysis of the patent landscape reveals a significant number of applications and granted patents where this compound is a central component. While many patents claim the compound as a key intermediate in the synthesis of more complex molecules, a substantial number also cover the compound itself or its close analogues as potentially therapeutically active agents.

The patenting activity around this scaffold highlights its versatility. A search in chemical databases reveals over 200 patents associated with this compound, underscoring its importance to the chemical and pharmaceutical industries. These patents are filed by a diverse range of entities, from large pharmaceutical corporations to specialized chemical synthesis companies, indicating a broad interest in its utility.

The patents can be broadly categorized into two main groups: those focusing on the process of synthesizing this compound and its precursors, and those claiming the compound as part of a composition of matter for a specific therapeutic use. For instance, patents have been granted for novel and efficient methods of preparing optically active N-benzyl-3-hydroxypyrrolidines and N-benzyl-3-pyrrolidone, which are direct precursors to this compound. These process patents often focus on improving yield, reducing the number of synthetic steps, and achieving higher purity, which are critical for commercial-scale production.

Table 1: Representative Patent Applications and Their Scope

| Patent/Application Number | Title/Focus | Key Aspect Related to this compound |

| CN102060743B | Method for preparing N-benzyl-3-pyrrolidone | Describes a synthesis method for a direct precursor, noting that acetylated 3-aminopyrrolidine (B1265635) derivatives are used in pharmaceuticals and agrochemicals. |

| JP2683809B2 | Process for producing 1-benzyl-3-benzylaminopyrrolidines | Claims a process for a related compound, highlighting its role as a crucial intermediate in pharmaceutical synthesis. |

| WO2010058429A1 | A process for the preparation of optically active n-benzyl-3-hydroxypyrrolidines | Details a method for preparing a key precursor, emphasizing its utility for creating pharmaceutical products. |

Analysis of Patent Claims in Drug Discovery and Synthesis

The claims within patents related to this compound and its derivatives are diverse, reflecting the different strategies companies employ to protect their intellectual property. A significant portion of the patent literature claims this compound not as a final drug product but as a critical building block. In these cases, the claims are often directed towards a genus of compounds, with this compound or a similar structure forming a part of a Markush structure. This approach allows for broad protection over a range of structurally related molecules with potential therapeutic activity.

In the realm of drug discovery, pyrrolidine (B122466) derivatives are investigated for a wide array of therapeutic applications. Patents have been filed claiming pyrrolidine-containing compounds as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP4) for the treatment of type 2 diabetes, and as antibacterial agents. The claims in these patents typically cover a pharmaceutical composition containing the active pyrrolidine derivative and its use in treating a specific medical condition.

For example, patents for novel pyrrolidine derivatives as antibacterial agents often include claims covering the compound itself, a pharmaceutical composition comprising the compound, and a method of treating bacterial infections by administering the composition. The structure of this compound provides a versatile scaffold that can be readily modified to optimize activity against specific biological targets, making it a valuable starting point for such drug discovery programs.

Table 2: Analysis of Patent Claim Types

| Claim Type | Description | Example Context for this compound |

| Composition of Matter | Claims a novel chemical entity. | A patent claiming a new derivative of this compound with demonstrated therapeutic activity. |

| Process/Method of Synthesis | Claims a new or improved method of making a known compound. | A patent detailing a more efficient, higher-yield synthesis of this compound. |

| Method of Use | Claims a new use for a known compound. | A patent for the use of this compound or its derivatives in treating a specific disease for the first time. |

| Markush Structure | Claims a genus of related compounds defined by a common core structure and variable substituents. | A patent claiming a broad class of pyrrolidine derivatives for a therapeutic purpose, where this compound would fall within the scope of the claim. |

Future Directions in Patentable Chemical Entities

The future of patentable chemical entities based on the this compound scaffold appears to be heading in several promising directions. As the understanding of the structure-activity relationships of pyrrolidine derivatives deepens, so too will the opportunities for novel and inventive patent claims.

One key area for future patent activity will likely be in the development of stereospecific synthesis and the patenting of single enantiomers. For many biologically active compounds, one enantiomer is significantly more potent or has a better safety profile than the other. Patents claiming the isolated, pure enantiomer of a compound, even if the racemic mixture is known, can provide strong intellectual property protection. Given the chiral nature of this compound, future patents will likely focus on its specific stereoisomers and their applications.

Another trend is the increasing use of computational chemistry and artificial intelligence in drug design. These technologies can help identify novel derivatives of known scaffolds with improved properties. Future patent applications may include claims for compounds designed in silico, with supporting experimental data demonstrating their predicted activity.

Furthermore, as new biological targets are identified, there will be opportunities to patent the use of this compound-based compounds for entirely new therapeutic indications. The versatility of the pyrrolidine ring system ensures its continued relevance in the search for new medicines. The development of new drug delivery systems and formulations for pyrrolidine-based drugs will also be a source of future patentable inventions.

Future Research Directions and Therapeutic Applications of 1 Benzyl 3 Acetamidopyrrolidine

Exploration of New Therapeutic Areas

The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, and 1-Benzyl-3-acetamidopyrrolidine serves as a versatile intermediate in the synthesis of novel therapeutic agents. chemimpex.comnih.govfrontiersin.org Its structural features, including the sp3-hybridized carbon atoms that allow for three-dimensional exploration of pharmacophore space, make it an attractive starting point for drug discovery. nih.gov Research has primarily focused on its role as a key building block for analgesics and anti-inflammatory drugs. chemimpex.com However, the inherent properties of the pyrrolidine ring and its derivatives suggest a much broader therapeutic potential.

Exploration into new therapeutic applications for derivatives of this compound is an active area of research, branching into several key fields:

Neuroscience: The core structure is being utilized in neuroscience research to investigate its effects on neurotransmitter systems, potentially leading to new treatments for conditions such as depression, anxiety, and epilepsy. chemimpex.comfrontiersin.org Derivatives have been synthesized and evaluated as sodium channel blockers, showing neuroprotective activity in models of ischemic stroke. nih.gov Furthermore, related N-benzyl piperidine (B6355638) structures are being explored as multi-target-directed ligands against histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease. nih.gov

Oncology: The pyrrolidine nucleus is found in numerous anticancer agents. nih.gov Research has shown that derivatives can be designed as potent inhibitors of critical cancer-related targets. For example, derivatives of 1-benzyl-indolin-2-one have demonstrated significant anticancer activity by inhibiting VEGFR-2, a key mediator of angiogenesis, and inducing apoptosis in cancer cell lines. mdpi.com

Infectious Diseases: The search for new antibiotics has led researchers to explore novel scaffolds like N-benzyl-3-sulfonamidopyrrolidines, which have been identified as inhibitors of bacterial cell division. nih.gov Additionally, various pyrrolidine derivatives have shown potential as antiviral (including against Hepatitis C virus), antifungal, and antimalarial agents. frontiersin.orgnih.gov

Metabolic Diseases: The pyrrolidine scaffold is present in compounds investigated for the treatment of diabetes, highlighting another potential avenue for the derivatives of this compound. nih.gov

The table below summarizes the potential therapeutic areas for compounds derived from the pyrrolidine scaffold.

| Therapeutic Area | Potential Application/Target |

| Neurology | Analgesia, Anti-inflammatory, Depression, Anxiety, Epilepsy, Ischemic Stroke, Alzheimer's Disease |

| Oncology | VEGFR-2 Inhibition, Antimicrotubule Agents, General Anticancer |

| Infectious Diseases | Antibacterial (E. coli), Antiviral (Hepatitis C), Antifungal, Antimalarial |

| Metabolic Diseases | Antidiabetic Agents |

Combination Therapies Involving this compound Derivatives

The complexity of many diseases, particularly cancer and viral infections, often necessitates treatment with multiple therapeutic agents. Combination therapies can enhance efficacy, overcome drug resistance, and reduce toxicity by targeting different biological pathways simultaneously. While direct research on this compound in combination regimens is not extensively documented, the therapeutic profiles of its more complex derivatives suggest significant potential in this area.

Several pyrrolidine-containing drugs are already successfully used in combination therapies, providing a strong rationale for exploring derivatives of this compound in similar contexts.

Hepatitis C: The antiviral drug Ombitasvir, which features a pyrrolidine moiety, is a component of combination treatments for chronic Hepatitis C virus (HCV) infection. nih.gov It is used alongside other direct-acting antivirals to inhibit viral replication effectively. nih.gov Similarly, Elbasvir and Grazoprevir, both containing pyrrolidine structures, are often co-administered. nih.gov Another pyrrolidine-based drug, Voxilaprevir, is used in a three-drug combination with Sofosbuvir and Velpatasvir. nih.gov

Cancer: In oncology, the strategy of combining a novel targeted agent with existing chemotherapies or other targeted drugs is standard practice. A derivative of this compound designed to inhibit a specific kinase, such as VEGFR-2, could potentially be combined with cytotoxic agents to attack tumors through both anti-angiogenic and cell-killing mechanisms. mdpi.com

Future research could focus on rationally designing combination therapies. For instance, a neuroprotective agent derived from this compound could be co-administered with thrombolytic therapy in stroke patients. In cancer, its derivatives could be paired with immunotherapy to modulate the tumor microenvironment while directly inhibiting cancer cell growth. The key is to identify synergistic interactions where the combination is more effective than the sum of its parts.

Advanced Drug Delivery Systems for this compound

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. For agents targeting the central nervous system (CNS)—a key area of interest for pyrrolidine derivatives—this is particularly challenging due to the blood-brain barrier (BBB). chemimpex.comnih.gov Advanced drug delivery systems offer a promising solution to overcome these pharmacokinetic hurdles.

This compound itself has been noted for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients, making it valuable in formulation science. chemimpex.com For its derivatives, especially those aimed at CNS disorders, more sophisticated delivery strategies are being explored.

Nanocarrier-Mediated Delivery: Nanotechnology provides a powerful platform for CNS drug delivery. cd-bioparticles.netresearchgate.net Liposomes and polymer nanoparticles can encapsulate therapeutic agents, protecting them from premature degradation and clearance by the reticuloendothelial system. cd-bioparticles.net This prolongs their circulation half-life, increasing the opportunity for them to cross the BBB. cd-bioparticles.net Furthermore, the surface of these nanoparticles can be functionalized with specific ligands (e.g., peptides) to target receptors on the BBB, facilitating transport into the brain. cd-bioparticles.netdntb.gov.ua

Exosomes and Viral Vectors: Exosomes, which are natural cell-derived vesicles, are being investigated as "Trojan horses" to carry drug payloads across the BBB. mdpi.com Their natural origin makes them biocompatible. Modifying the surface of exosomes with brain-targeting peptides, such as a fragment from the rabies virus glycoprotein (B1211001) (RVG), has been shown to enhance brain uptake. mdpi.com Similarly, CNS-tropic viral vectors can be engineered for targeted drug delivery. cd-bioparticles.net

Non-Invasive and Device-Enabled Approaches: Other strategies include non-invasive methods like intranasal delivery, which bypasses the BBB by exploiting neuronal pathways. nih.gov For more direct administration, device-enabled technologies such as focused ultrasound can be used to temporarily and locally disrupt the BBB, allowing for increased drug penetration. mdpi.com Invasive methods like intracerebroventricular (ICV) or intrathecal (IT) injections deliver the therapeutic agent directly into the cerebrospinal fluid. mdpi.com

The table below outlines some advanced drug delivery strategies applicable to pyrrolidine derivatives.

| Delivery Strategy | Mechanism | Key Advantage |

| Nanoparticles | Encapsulation and surface functionalization for targeted transport. | Protects drug, prolongs circulation, can be targeted to the BBB. cd-bioparticles.net |

| Exosomes | Utilization of natural vesicles for biocompatible transport. | Low immunogenicity, can be engineered for enhanced brain uptake. mdpi.com |

| Intranasal Delivery | Bypasses the BBB via olfactory and trigeminal nerve pathways. | Non-invasive route to the CNS. nih.gov |

| Focused Ultrasound | Local and temporary disruption of the BBB using sound waves. | Enables targeted, non-invasive drug entry into specific brain regions. mdpi.com |

Novel Synthetic Methodologies and Process Intensification

The efficient and stereoselective synthesis of pyrrolidine derivatives is crucial for drug discovery and development. Researchers are continuously developing novel methodologies to access these valuable scaffolds with greater control and in higher yields. For this compound and its analogs, synthetic innovation focuses on both the construction of the pyrrolidine ring and its subsequent functionalization.

Several modern synthetic strategies are being employed:

Catalytic Methods: Palladium-catalyzed reactions, such as alkene hydroarylation, have been developed to directly synthesize 3-aryl pyrrolidines from readily available precursors. chemrxiv.org This approach offers a streamlined route to a class of compounds with significant biological activity. chemrxiv.org

Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a classical and powerful method for constructing the five-membered pyrrolidine ring with high regio- and stereoselectivity. nih.gov

Synthesis from Chiral Precursors: A common and effective strategy involves starting with readily available, optically pure precursors like (S)-proline, 4-hydroxyproline, or their derivatives. nih.gov The synthesis of many drugs leverages the inherent stereochemistry of these starting materials to build more complex chiral molecules. nih.gov